Ac-Arg-OHhydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

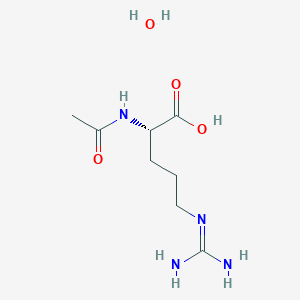

C8H18N4O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;hydrate |

InChI |

InChI=1S/C8H16N4O3.H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);1H2/t6-;/m0./s1 |

InChI Key |

MHIHGBIZZDVUSY-RGMNGODLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O.O |

Origin of Product |

United States |

Nomenclature and Structural Variants of N Acetyl L Arginine Hydrates

Standardized Nomenclature in Academic Contexts

In academic and research settings, precise and standardized nomenclature is crucial for clarity and reproducibility. The most widely accepted name for the base compound is N-Acetyl-L-arginine. nih.govdrugbank.com The International Union of Pure and Applied Chemistry (IUPAC) name is (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid. nih.govveeprho.com

This systematic name precisely describes the molecule's structure:

(2S) indicates the stereochemistry at the alpha-carbon, corresponding to the L-configuration of the parent amino acid, arginine.

2-acetamido specifies that an acetyl group (CH₃CO-) is attached to the amino group at the second carbon.

5-(diaminomethylideneamino)pentanoic acid describes the rest of the structure, which is a five-carbon chain (pentanoic acid) with a guanidinium (B1211019) group attached to the fifth carbon. nih.gov

Other synonyms and identifiers are also used in various contexts, including Ac-Arg-OH, Nα-acetyl-L-arginine, and its Chemical Abstracts Service (CAS) number, 155-84-0. nih.govsigmaaldrich.comscbt.com

Interactive Table 1: Nomenclature of N-Acetyl-L-arginine

| Identifier Type | Identifier |

| Common Name | N-Acetyl-L-arginine |

| IUPAC Name | (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid nih.govveeprho.com |

| Abbreviation | Ac-Arg-OH |

| CAS Number | 155-84-0 sigmaaldrich.comscbt.com |

| Molecular Formula | C₈H₁₆N₄O₃ nih.govsigmaaldrich.com |

| Molecular Weight | 216.24 g/mol sigmaaldrich.comscbt.com |

Isomeric and Hydration States of N-Acetyl-L-arginine

N-Acetyl-L-arginine can exist in different forms, including various hydration states and as salts. These variations can influence its physical properties, such as solubility and stability. cymitquimica.com

N-Acetyl-L-arginine Monohydrate (Ac-Arg-OH hydrate)

Limited specific research is available on the monohydrate form. However, like other hydrated compounds, N-Acetyl-L-arginine monohydrate incorporates one water molecule per molecule of N-Acetyl-L-arginine in its crystal structure. This hydration can affect its physical characteristics.

N-Acetyl-L-arginine Dihydrate (Ac-Arg-OH dihydrate)

The dihydrate form of N-Acetyl-L-arginine is a well-documented variant. mpbio.combiorbyt.comavantorsciences.com It is a white crystalline powder that is soluble in water. cymitquimica.comchemicalbook.com This form is often used in research and as a building block in the synthesis of more complex molecules. biosynth.com

N-Acetyl-L-arginine dihydrate is an endogenous metabolite found in the human body. chemicalbook.comselleckchem.commedchemexpress.com Elevated levels of this and other guanidino compounds have been observed in the serum of hemodialyzed pediatric patients with renal insufficiency. biorbyt.com

Interactive Table 2: Properties of N-Acetyl-L-arginine Dihydrate

| Property | Value |

| CAS Number | 210545-23-6 mpbio.combiorbyt.comavantorsciences.com |

| Molecular Formula | C₈H₂₀N₄O₅ biorbyt.comselleckchem.com or C₈H₁₆N₄O₃·2H₂O mpbio.comavantorsciences.com |

| Molecular Weight | 252.27 g/mol avantorsciences.comselleckchem.com |

| Appearance | White crystalline powder cymitquimica.comchemicalbook.com |

| Solubility | Soluble in water cymitquimica.comselleckchem.com |

Salt Forms and Counterions (e.g., hydrochloride)

N-Acetyl-L-arginine can also be prepared as a salt, with the hydrochloride salt being a common example. The formation of a salt involves the protonation of one or more of the basic groups in the N-Acetyl-L-arginine molecule, typically the guanidinium group, with the corresponding counterion (in this case, chloride) balancing the charge.

Salt forms are often favored in pharmaceutical and research applications due to their potential for improved stability and solubility compared to the free form. For instance, N-Acetyl-L-arginine amide hydrochloride (CAS Number: 88530-28-3) and Acetyl-L-arginine methyl ester hydrochloride (CAS Number: 1784-05-0) are two such derivatives used in research. cmscientifica.com.brscbt.comchemicalbook.comchemblink.comcymitquimica.com A study has shown that N-acetyl-l-arginine was more effective at suppressing protein aggregation than arginine monohydrochloride. nih.gov

Advanced Synthetic Strategies and Methodologies Involving N Acetyl L Arginine Hydrates

Role in Peptide Synthesis Methodologies

The incorporation of arginine into peptide sequences is a critical aspect of synthetic peptide chemistry, owing to the unique properties of its guanidinium (B1211019) group. N-Acetyl-L-arginine hydrate (B1144303) can be conceptualized for use in both major peptide synthesis methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Applications

SPPS, pioneered by Robert Bruce Merrifield, is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptides on a solid support. nih.gov The application of N-Acetyl-L-arginine hydrate in this context can be considered for two primary purposes: as a protected amino acid building block for chain elongation and in capping procedures to terminate peptide chain growth.

In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a resin. Each amino acid must have its α-amino group temporarily protected to prevent self-polymerization. The most common protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov

The use of N-Acetyl-L-arginine hydrate as a building block for direct incorporation into a peptide sequence is not a standard practice in SPPS. The acetyl group on the α-amino group is a permanent protecting group under typical SPPS conditions, meaning that once incorporated, the peptide chain cannot be further elongated from its N-terminus. Therefore, Ac-Arg-OH hydrate would primarily be suitable for the introduction of an N-terminally acetylated arginine residue at the very beginning of a peptide synthesis (as the first amino acid coupled to the resin, which becomes the C-terminal residue of the final peptide) or, more commonly, for the N-terminal modification of a completed peptide.

The primary challenge with any arginine derivative in SPPS is the high basicity of the guanidinium side chain (pKa ≈ 12.5), which can lead to side reactions. chemicalbook.com To circumvent this, the side chain is typically protected with groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), p-toluenesulfonyl (Tos), or nitro (NO2). uoa.grsigmaaldrich.com Should N-Acetyl-L-arginine be used, a side-chain protected version would be necessary for efficient and clean synthesis.

Table 1: Common Side-Chain Protecting Groups for Arginine in SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) | Fmoc strategy |

| p-Toluenesulfonyl | Tos | Strong acid (e.g., HF) | Boc strategy |

| Nitro | NO2 | Strong acid (e.g., HF), reduction (e.g., SnCl2) | Boc strategy |

This table provides an overview of commonly used protecting groups for the arginine side chain in solid-phase peptide synthesis.

A common issue in SPPS is incomplete coupling reactions, which can lead to the formation of "deletion sequences"—peptides missing one or more amino acid residues. To prevent this, unreacted N-terminal amino groups are often permanently blocked in a process called "capping." nih.gov The most common capping agent is acetic anhydride (B1165640), often used with a base like pyridine (B92270) or N,N-diisopropylethylamine (DIPEA). nih.gov

N-Acetyl-L-arginine hydrate could theoretically be used as a capping agent, although this is a non-standard application. The rationale would be to introduce a specific N-acetylated amino acid to terminate the chain. However, the use of a smaller, more reactive, and cost-effective molecule like acetic anhydride is far more prevalent. The coupling of a larger molecule like Ac-Arg-OH for capping would require activation of its carboxyl group and would be less efficient than the conventional method. The primary benefit of N-terminal acetylation, which is often performed as the final step on the fully assembled peptide, is to mimic native proteins and increase metabolic stability. nih.gov

Solution-Phase Peptide Synthesis Applications

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments. In this methodology, protected amino acids and peptide fragments are coupled in solution, followed by purification of the product at each step.

The use of N-Acetyl-L-arginine hydrate in solution-phase synthesis follows similar principles to SPPS. It can be used to synthesize dipeptides or larger peptides with an N-terminal acetylated arginine. For instance, the synthesis of Nα-acetylarginine methylamide has been described, involving the coupling of N-terminally protected arginine with methylamine, followed by deprotection and acetylation. google.com This highlights the stepwise nature of protection and modification that is characteristic of solution-phase synthesis. The synthesis of various N-terminal arginine dipeptides has also been explored using dicarbobenzoxy-L-arginine and tricarbobenzoxy-L-arginine. sigmaaldrich.com

Chemical Acetylation and Protection Strategies of Arginine

The synthesis of N-Acetyl-L-arginine itself involves the selective acetylation of the α-amino group of L-arginine while leaving the guanidinium side chain intact or temporarily protected. A common laboratory method involves the use of acetic anhydride. uoa.gr

The protection of the arginine side chain is a critical consideration during any synthetic manipulation, including acetylation. The high nucleophilicity of the guanidinium group necessitates the use of protecting groups to prevent unwanted side reactions.

Table 2: Key Arginine Protection Strategies

| Strategy | Protecting Group(s) | Key Features |

| Boc Chemistry | Tos, NO2 | Utilizes strong acids for final deprotection (e.g., HF). sigmaaldrich.com |

| Fmoc Chemistry | Pbf, Pmc | Utilizes milder acidolysis for final deprotection (e.g., TFA). sigmaaldrich.com |

| Minimal Protection | None (salt protection) | Can be used in specific coupling conditions to improve atom economy, but risks side reactions. nih.gov |

This table summarizes the main strategies for protecting the arginine side chain during peptide synthesis.

Regioselective Functionalization of Arginine Side Chains

The guanidinium group of arginine, with its five potential hydrogen bond donors, is a key site for molecular interactions and a target for chemical modification. Regioselective functionalization of the arginine side chain allows for the introduction of labels, cross-linkers, or other moieties to probe or alter peptide function.

While not starting from Ac-Arg-OH hydrate, methods for the direct functionalization of the arginine side chain in unprotected peptides have been developed. These strategies often rely on modulating the pKa of the guanidinium group to facilitate its reaction with electrophiles. For example, the use of strong bases can deprotonate the guanidinium group, allowing for its acylation. chemicalbook.com Another approach involves the construction of the guanidinium group on a solid support from an ornithine precursor, which allows for the synthesis of differentially substituted arginine derivatives.

These advanced methodologies, while not directly employing N-Acetyl-L-arginine hydrate as a starting material, are relevant as they demonstrate the chemical versatility of the arginine side chain and the strategies required to modify it selectively.

Chemical Derivatization and Functionalization of N Acetyl L Arginine and Its Peptide Conjugates

Reversible Modification of Guanidino Groups in Peptides

The ability to reversibly modify the guanidino group of arginine residues is critical for various applications, from peptide synthesis to the controlled modulation of biological activity. This process involves the introduction of a chemical moiety that can be later removed under specific conditions, restoring the original arginine structure.

Development and Application of Novel Reagents for Arginine Modification

A variety of reagents have been developed to achieve the selective and reversible modification of arginine's guanidino group. Dicarbonyl compounds are among the most widely used reagents for this purpose. Reagents such as phenylglyoxal (B86788) and 1,2-cyclohexanedione (B122817) react specifically with the guanidino group under mild conditions (pH 8-9) to form stable adducts. nih.govrsc.org For instance, 1,2-cyclohexanedione forms a single product, N-7, N-8-(1,2-dihydroxycyclohex-1,2-ylene)-L-arginine (DHCH-arginine). rsc.org

Another strategy involves enhancing the nucleophilicity of the guanidinium (B1211019) group to facilitate acylation. The use of a strong, non-nucleophilic organic base like 2-(tert-butyl)-1,1,3,3-tetramethylguanidine (Barton's base) allows for the complete deprotonation of the guanidinium group. This enables an efficient nucleophilic attack on acylating agents, such as N-hydroxysuccinimide and p-nitrophenyl esters, allowing for the attachment of various labels like fluorophores and biotin (B1667282). rsc.org

More advanced reagents have been designed to incorporate additional functionalities. For example, a novel arginine-selective enrichment reagent was developed by conjugating an azide (B81097) tag to cyclohexanedione. nih.gov This allows for the enrichment of modified peptides using bio-orthogonal click chemistry. nih.gov Similarly, triazolyl-phenylglyoxal reagents have been created by co-opting para-azidophenylglyoxal (APG) to participate in copper-catalyzed azide-alkyne cycloaddition reactions, enabling the straightforward introduction of probes and labels onto arginine residues. sigmaaldrich.com

Table 1: Reagents for Reversible Arginine Modification

| Reagent Class | Specific Example(s) | Application | Resulting Adduct |

|---|---|---|---|

| Dicarbonyl Compounds | Phenylglyoxal, 1,2-Cyclohexanedione | Selective modification of guanidino group | Hydroimidazolone, DHCH-arginine |

| Acylating Agents with Base | N-hydroxysuccinimide esters + Barton's base | Labeling with fluorophores, biotin, etc. | N-acyl guanidine (B92328) derivatives |

Stability and Cleavage Mechanisms of Arginine Adducts

The stability of the formed adducts and the ability to cleave them are crucial for their utility. The N-acyl guanidine derivatives formed through the Barton's base methodology are chemically stable and can be purified using standard reversed-phase HPLC. rsc.org They remain stable in normal buffer media, making them suitable for subsequent biological studies. rsc.org

The DHCH-arginine adduct formed from 1,2-cyclohexanedione is noted for its stability in acidic solutions and borate (B1201080) buffers at pH 8 to 9. rsc.org This stability allows for the isolation of labeled peptides. rsc.org The modification can be reversed, restoring the arginine residue, although the specific conditions for cleavage often depend on the adduct. For instance, the DHCH-arginine adduct can be converted to N-7-adipyl-L-arginine by periodate (B1199274) treatment. rsc.org

A novel chemical method for the selective cleavage of the peptide backbone at C-terminal arginine residues has been developed using 9,10-phenanthrenequinone under mild, aqueous conditions. researchgate.net The proposed mechanism involves the formation of an aldehyde intermediate from the reaction with the guanidino group. The amide of the peptide backbone then performs a nucleophilic attack on this intermediate, leading to a five-membered pyrrolinium-like intermediate. This activates the amide bond, making it susceptible to nucleophilic attack by a hydroxide (B78521) ion, which results in the cleavage of the arginine residue and the formation of a new C-terminal carboxylic acid on the peptide. researchgate.net

Photocaging Strategies for Arginine Residues

Photocaging is a powerful technique that allows for the spatiotemporal control of a molecule's biological activity. nih.govrsc.org By modifying an arginine residue with a photolabile protecting group (a "photocage"), its function can be temporarily inactivated. Subsequent irradiation with light of a specific wavelength cleaves the protecting group, releasing the active arginine residue with high precision. rsc.orgmdpi.com

Design and Synthesis of Photocaged Arginine Analogs

The design of photocaged arginine analogs typically involves the covalent modification of the guanidino group with a photoremovable moiety. nih.gov The 2-nitrobenzyl group and its derivatives are common photocaging agents used for this purpose. rsc.org The synthesis of peptides containing these photocaged residues is often accomplished through solid-phase peptide synthesis (SPPS). rsc.orgnih.gov This can be done by either incorporating a pre-synthesized photocaged arginine amino acid during the peptide chain elongation or by postsynthetically modifying an ornithine residue within the peptide to create a caged arginine. rsc.org

For example, a photoreactive guanylating agent can be reacted with the ornithine side chain of a peptide to form a photocaged arginine. rsc.org This approach, however, may require anhydrous conditions and orthogonal protection of other amine groups. rsc.org Another strategy involves creating a photocaged dicarbonyl probe, which remains inert until released by light, allowing it to then react with arginine residues. nih.gov

Photolytic Release Mechanisms and Spatiotemporal Control

The release of the arginine residue is triggered by photolysis. Upon irradiation with light, typically UV light around 365 nm, a selective bond scission occurs between the photocage and the guanidino group. rsc.orgmdpi.comnih.gov For instance, in 2-nitrobenzyl-caged compounds, light absorption initiates a photochemical reaction that leads to the cleavage of the benzylic carbon-heteroatom bond, liberating the functional group—in this case, the guanidino group of arginine. nih.gov

This light-induced activation provides exceptional spatiotemporal control over biological processes. nih.govrsc.org The release of the active molecule can be confined to specific cellular locations by focusing the light source, and the timing of activation can be controlled with high precision. rsc.orgmdpi.com This method has been used to control protein glycation within live cells and to regulate protein function in gene expression studies. nih.govnih.gov For example, a photocaged dicarbonyl probe was shown to have a half-life of approximately 8 seconds when irradiated with 365 nm light, confirming the rapid release of the reactive species. nih.gov

Conjugation Chemistry for Advanced Biomolecular Constructs

The guanidino group of arginine serves as a valuable target for conjugation, enabling the attachment of various molecular entities to peptides and proteins. This strategy is employed to create advanced biomolecular constructs for applications in diagnostics, imaging, and therapeutics. Bioconjugation can occur at the guanidino group of arginine, among other reactive side chains like the amines of lysine (B10760008) or the sulfhydryl group of cysteine. biosyn.com

Reagents based on phenylglyoxal are highly effective for arginine-selective bioconjugation due to their chemoselectivity and rapid reaction kinetics with the guanidinium moiety. sigmaaldrich.comacs.org This specificity allows for the modification of arginine residues even in the presence of other nucleophilic amino acids like lysine, cysteine, and histidine. acs.org

The development of bifunctional phenylglyoxal reagents has expanded the scope of arginine conjugation. sigmaaldrich.com For instance, 4-[18F]fluorophenylglyoxal ([18F]FPG) has been developed as a novel prosthetic group for the effective and chemoselective 18F-labeling of proteins for use in Positron Emission Tomography (PET). acs.orgkcl.ac.uk This reagent allows various proteins, such as human serum albumin and interleukins, to be radiolabeled through their arginine residues. acs.org The resulting conjugates have been shown to be stable in vivo and to preserve the binding affinity of the native protein. acs.orgkcl.ac.uk Other labels, such as biotin and fluorescent dyes like Cy3, can also be attached to arginine residues using appropriately functionalized phenylglyoxal reagents, facilitating a wide range of biochemical studies. sigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| N-Acetyl-L-arginine | Ac-Arg-OH, NALA |

| Phenylglyoxal | - |

| 1,2-Cyclohexanedione | CHD |

| N-7, N-8-(1,2-dihydroxycyclohex-1,2-ylene)-L-arginine | DHCH-arginine |

| 2-(tert-butyl)-1,1,3,3-tetramethylguanidine | Barton's base |

| N-hydroxysuccinimide | NHS |

| p-nitrophenyl | pNP |

| para-azidophenylglyoxal | APG |

| 9,10-phenanthrenequinone | - |

| Ornithine | Orn |

| 2-nitrobenzyl | - |

| 4-[18F]fluorophenylglyoxal | [18F]FPG |

| Human Serum Albumin | HSA |

| Biotin | - |

| Cy3 | - |

| Glycine | - |

| Lysine | Lys |

| Cysteine | Cys |

Linker Chemistries for Bioconjugation

The covalent attachment of N-acetyl-L-arginine to other biomolecules necessitates the use of linker chemistries that can form stable bonds under controlled conditions. The primary targets for linker attachment on Ac-Arg-OH are the carboxylic acid group and the guanidinium side chain.

Carboxyl Group Activation and Linker Attachment: The carboxylic acid moiety of N-acetyl-L-arginine is a prime site for derivatization. Activation of this group is a prerequisite for its reaction with nucleophiles, such as amines, which are commonly present on linker molecules or the target biomolecule itself. Standard peptide coupling reagents are employed for this purpose.

Table 1: Common Coupling Reagents for Carboxyl Group Activation

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | React with the carboxyl group to form a highly reactive O-acylisourea intermediate, which readily reacts with primary amines. |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Form active esters that are efficient in promoting amide bond formation with minimal side reactions. |

| Uronium/Guanidinium Salts (e.g., HBTU, HATU) | Similar to phosphonium salts, these reagents generate active esters that facilitate rapid and efficient coupling. |

Once activated, the carboxyl group can be coupled to a bifunctional linker containing a terminal amine group. The other end of the linker would possess a functional group suitable for reaction with the target biomolecule, such as an oligonucleotide. Common linker functional groups include maleimides (for reaction with thiols), N-hydroxysuccinimide (NHS) esters (for reaction with amines), and alkynes or azides (for click chemistry).

Guanidinium Group Modification: The guanidinium side chain of arginine, and by extension N-acetyl-L-arginine, presents another handle for bioconjugation. While the high pKa of the guanidinium group makes it less nucleophilic under physiological conditions, specific reagents have been developed to target this functionality. Phenylglyoxal derivatives, for instance, can react with the guanidinium group to form stable cyclic adducts. rsc.orgacs.org This approach allows for the introduction of a linker at a site distinct from the C-terminus, providing greater flexibility in the design of conjugates.

Biochemical and Molecular Research Applications of N Acetyl L Arginine and Its Derivatives

Design of Enzymatic Substrates and Probes

The unique structural features of arginine, particularly its guanidinium (B1211019) group, make it a key residue in enzyme-substrate interactions. The acetylation of its alpha-amino group can modulate these interactions, offering a tool for developing specific substrates and probes for proteolytic enzymes.

Substrate Development for Proteolytic Enzymes (e.g., Matrix Metalloproteinases, Cathepsin G)

While specific studies detailing N-Acetyl-L-arginine as a direct substrate for Matrix Metalloproteinases (MMPs) and Cathepsin G are not extensively documented in current literature, the foundational role of arginine in substrates for these enzymes is well-established. Arginine residues are frequently found at the cleavage sites of substrates for various proteases. The introduction of an N-acetyl group can alter the kinetic parameters of enzyme-substrate interactions, potentially leading to the development of more specific or selective substrates. For instance, the modification could influence the binding affinity and turnover rate by altering the electrostatic and steric properties of the N-terminus. Further research is necessary to explore the viability of N-Acetyl-L-arginine-containing peptides as specific substrates for MMPs and Cathepsin G, which could be valuable tools for studying their activity in various physiological and pathological processes.

Kinetic and Mechanistic Studies of Enzyme-Substrate Interactions

Kinetic and mechanistic studies are crucial for understanding how enzymes function. The use of modified amino acids like N-Acetyl-L-arginine in synthetic peptide substrates allows researchers to probe the specific requirements of an enzyme's active site. By comparing the kinetic parameters (K_m and k_cat) of an enzyme's activity on an acetylated versus a non-acetylated substrate, researchers can deduce the importance of the free alpha-amino group for binding and catalysis. Such studies can provide insights into the enzyme's mechanism of action and guide the design of specific inhibitors or activators.

Molecular Recognition and Ligand Design Studies

The principles of molecular recognition are fundamental to the development of new therapeutic agents and research tools. N-Acetyl-L-arginine can be incorporated into peptides to study and modulate their interaction with biological receptors.

Development of Peptide-Based Ligands for Receptors (e.g., Neurotensin Receptors)

Neurotensin receptors are involved in a variety of physiological processes, making them attractive targets for drug development. The C-terminal region of neurotensin, which is rich in arginine, is crucial for receptor binding and activation. Research has explored the use of modified peptides to develop stable and potent ligands for these receptors. A notable example is the "Neurotensin (8-13) N-Acetyl Peptide," which incorporates an acetylated N-terminus. This modification can enhance the peptide's stability against aminopeptidases, thereby prolonging its biological activity. The development of such acetylated peptide ligands is a promising avenue for creating new tools to study neurotensin receptor signaling and for potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies of Arginine-Containing Peptides

Structure-activity relationship (SAR) studies are essential for optimizing the properties of peptide-based ligands. By systematically modifying the structure of a peptide and evaluating its biological activity, researchers can identify the key chemical features required for its function. The N-acetylation of arginine or other residues within a peptide is a common modification in SAR studies. This allows for the assessment of the role of the N-terminal charge and hydrogen-bonding capacity in receptor binding and activation. While comprehensive SAR studies specifically focused on N-Acetyl-L-arginine are not widely published, the principle of using N-acetylation as a tool to probe structure-function relationships is a standard practice in peptide chemistry and drug discovery.

Studies in Cell Penetration and Delivery Systems

The delivery of therapeutic molecules into cells is a major challenge in medicine. Arginine-rich peptides, known as cell-penetrating peptides (CPPs), have shown great promise as delivery vectors.

Arginine-Rich Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are short peptides, typically 10 to 30 amino acids in length, capable of crossing cellular membranes and facilitating the intracellular delivery of various molecules, from small chemical compounds to large DNA fragments. wikipedia.org A prominent class of these vectors is the arginine-rich CPPs, which are characterized by a high abundance of positively charged arginine residues. wikipedia.orgnih.gov Examples include peptides derived from the HIV-1 Tat protein and synthetic oligoarginines. wikipedia.orgnih.govnih.gov

The remarkable cell translocation ability of these peptides is primarily attributed to the unique properties of the arginine residue's guanidinium group. wikipedia.orgscifiniti.comnih.gov This group is crucial for interacting with negatively charged components on the cell surface, such as phosphate, sulfate, and carboxylate groups found on proteoglycans and phospholipids. scifiniti.comnih.govnih.govnih.gov The guanidinium headgroup can form strong, bidentate hydrogen bonds with these anions, an interaction more favorable for cell entry than the interactions formed by the ammonium group of lysine (B10760008). nih.govnih.govaminer.org This interaction is thought to neutralize the positive charge of the peptide, creating a less polar complex that can more easily partition into the nonpolar lipid bilayer. nih.govnih.govaminer.orgacs.org Studies have shown that the efficiency of cellular uptake is directly related to the number of arginine residues, with peptides containing 7 to 15 arginines often exhibiting the most efficient internalization. scifiniti.comnih.gov

N-Acetyl-L-arginine (Ac-Arg-OH), as a modified arginine derivative, is studied in this context. Modifications to the arginine structure, such as Nα-methylation of acetylated arginine amides (Ac-Arg-NH2), have been shown to influence partitioning into lipid environments, which is a key predictor of cell-penetrating ability. nih.govresearchgate.net Such modifications can enhance the performance of CPPs by altering their interaction with the cell membrane, potentially leading to more efficient delivery systems. nih.govresearchgate.net

| Characteristic | Description | Primary Contributor | Significance in Cellular Uptake |

|---|---|---|---|

| Cationic Nature | High positive charge at physiological pH due to multiple arginine residues. scifiniti.com | Arginine, Lysine | Initial electrostatic interaction with the negatively charged cell surface. scifiniti.com |

| Guanidinium Group | The functional group of the arginine side chain. | Arginine | Forms strong hydrogen bonds with phosphates and sulfates on the cell surface, neutralizing charge and facilitating entry. scifiniti.comnih.govnih.gov |

| Amphipathicity | Some CPPs have distinct polar (charged) and non-polar (hydrophobic) faces. | Arrangement of amino acids | Amphipathic peptides may directly penetrate the membrane, while non-amphipathic ones often rely on endocytosis. scifiniti.com |

| Length | Typically short, ranging from 10-30 amino acids. scifiniti.com | Peptide sequence | Optimal length (e.g., 7-15 arginines) is crucial for maximal uptake efficiency. nih.gov |

Mechanisms of Cellular Uptake for Arginine-Containing Constructs

The precise mechanisms by which arginine-rich CPPs enter cells are complex and often debated, with evidence suggesting that multiple pathways can operate simultaneously. wikipedia.orgacs.orgnih.gov The choice of pathway is highly dependent on factors such as the CPP's concentration, the type and size of the attached cargo, and the specific cell type. acs.orgnih.govnih.gov The two principal mechanisms are direct translocation across the plasma membrane and endocytosis. mdpi.commdpi.com

Direct Translocation: This process involves the CPP moving directly across the lipid bilayer into the cytosol in an energy-independent fashion. wikipedia.orgnih.govportlandpress.com Several models have been proposed to explain this phenomenon:

Transient Pore Formation: CPPs interact with the membrane, causing temporary disruptions or pores through which they can pass. wikipedia.orgresearchgate.net The insertion of the positively charged arginine side-chains is thought to nucleate the formation of these pores. wikipedia.org

Inverted Micelle Formation: The peptides induce a rearrangement of the lipid bilayer to form inverted micelles, encapsulating the CPP and transporting it across the membrane. researchgate.net

Carpet Model: CPPs accumulate on the cell surface, disrupting the membrane integrity and allowing for their entry. researchgate.net

Direct translocation is believed to be more prevalent at lower CPP concentrations. nih.gov

Endocytosis: This is an energy-dependent process where the cell membrane engulfs the CPP and its cargo, forming intracellular vesicles. wikipedia.orgnih.govnih.gov It is generally considered a major pathway, especially for larger CPP-cargo complexes. acs.orgnih.gov A specific form of endocytosis called macropinocytosis has been identified as a crucial route for many arginine-rich peptides. nih.govnih.govportlandpress.com This process is initiated by the interaction of the CPPs with heparan sulfate proteoglycans on the cell surface. portlandpress.comjst.go.jp This binding can trigger a signaling cascade, leading to actin cytoskeleton rearrangement and the formation of large vesicles (macropinosomes) that internalize the peptides. nih.govnih.govportlandpress.com Other endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis, may also be involved. researchgate.net While endocytosis is an effective entry strategy, the cargo must eventually escape the endosomal vesicle to reach its target in the cytosol or nucleus. mdpi.com

| Mechanism | Description | Energy Dependence | Key Features | Influencing Factors |

|---|---|---|---|---|

| Direct Translocation | Direct passage across the plasma membrane into the cytosol. mdpi.commdpi.com | Independent | Involves transient membrane destabilization, pore formation, or inverted micelle formation. wikipedia.orgresearchgate.net | Low CPP concentration, small cargo. nih.gov |

| Endocytosis | Uptake via invagination of the plasma membrane to form intracellular vesicles. wikipedia.org | Dependent | Includes macropinocytosis, clathrin-mediated, and caveolae-mediated pathways. researchgate.net Often initiated by binding to heparan sulfate proteoglycans. portlandpress.comjst.go.jp | High CPP concentration, large cargo, specific cell types. acs.orgnih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives and Conjugates

Spectroscopy is a cornerstone in the analysis of Ac-Arg-OH, offering deep insights into its structure and the changes it undergoes during chemical reactions or when interacting with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ac-Arg-OH derivatives. It provides detailed information about the atomic-level structure of molecules in solution.

In research, NMR has been employed to confirm the successful synthesis of compounds derived from Ac-Arg-OH. For example, the structure of N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)-L-ornithine was confirmed by comparing its NMR spectrum with that of the compound synthesized from methylglyoxal (B44143) and N-acetyl-L-arginine. nih.gov Similarly, ¹H-NMR has been used to elucidate the structure of labeled products, such as in labeling reactions involving Ac-Arg-OH, by identifying peaks corresponding to expected functional groups. collectionscanada.gc.ca

Furthermore, NMR is used to monitor the progress of reactions. Both ¹H and ³¹P NMR spectroscopy can track the consumption of reactants and the formation of products over time in reactions involving Ac-Arg-OH and phosphorylated compounds. nih.gov Theoretical conformational analysis, often supported by quantum chemical calculations, can be correlated with NMR data to understand the conformational preferences of the Ac-Arg-OH side chain and its derivatives in solution. mcmaster.caresearchgate.net

Table 1: Applications of NMR Spectroscopy in Ac-Arg-OH Research

| Application | NMR Technique | Research Context | Reference |

|---|---|---|---|

| Structural Confirmation | ¹H NMR | Confirming the structure of a novel metabolite synthesized using Ac-Arg-OH. | nih.gov |

| Structural Elucidation | ¹H NMR | Characterizing the structure of a labeled penicillin-G derivative, confirming ester bond formation. | collectionscanada.gc.ca |

| Reaction Monitoring | ¹H NMR, ³¹P NMR | Following the reaction between N-acetyl-L-lysine and ribose-5-phosphate, analogous to Ac-Arg-OH studies. | nih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it highly effective for identifying compounds, determining molecular weights, and elucidating structures of Ac-Arg-OH and its conjugates.

Various MS methods are applied in Ac-Arg-OH research. Electrospray ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) have been used to analyze Ac-Arg-OH and its reaction products, providing clear spectra for the parent compound and its labeled derivatives. collectionscanada.gc.ca In the field of metabolomics, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a key method for the identification and quantification of metabolites, including Ac-Arg-OH, in complex biological samples like fruit extracts. nih.govmdpi.com These studies use specific multiple reaction monitoring (MRM) transitions to accurately measure the concentration of the compound. nih.govmdpi.com High-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), provides precise mass measurements, further aiding in the confident identification of Ac-Arg-OH and related substances in complex mixtures. kcl.ac.uk

Table 2: Mass Spectrometry Techniques in Ac-Arg-OH Analysis

| Technique | Application | Sample Type | Key Findings | Reference |

|---|---|---|---|---|

| MALDI-MS | Identification | Purified Compound | Provided mass spectrum of N-acetyl-L-arginine. | collectionscanada.gc.ca |

| ESI-MS | Reaction Monitoring | Reaction Mixture | Analyzed products of a labeling reaction involving Ac-Arg-OH. | collectionscanada.gc.ca |

| UPLC-MS/MS | Quantification | Jujube Fruit Extract | Identified and quantified Ac-Arg-OH as a metabolite. | nih.govmdpi.com |

| LC-MS | Identification | Reaction Mixture | Characterized products from the Maillard reaction of ribose sugars with Ac-Arg-OH. | nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are particularly useful for studying the conformation and secondary structure of peptides and proteins.

In studies involving Ac-Arg-OH as an excipient for protein formulations, Fourier-transformed-infrared (FTIR) spectroscopy has been used to determine the conformational stability of proteins. researchgate.net By analyzing the amide I and II bands in the IR spectrum, researchers can assess whether the presence of Ac-Arg-OH helps maintain the native secondary structure of a protein, for instance, under conditions of thermal or physical stress. researchgate.net Theoretical conformational analyses of Ac-Arg-OH derivatives, such as its methylamide, have also been performed, laying the groundwork for interpreting experimental vibrational spectra. mcmaster.ca These studies help to understand how the acetylated arginine derivative interacts with and stabilizes larger biomolecules.

Chromatographic and Electrophoretic Separations of Modified Peptides

Chromatographic and electrophoretic methods are essential for the separation, purification, and analysis of Ac-Arg-OH and peptides modified with it. These techniques are routinely used to assess purity and monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ac-Arg-OH. Its high resolution and sensitivity make it ideal for separating complex mixtures, assessing the purity of synthesized compounds, and monitoring reaction kinetics.

Reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column, to separate Ac-Arg-OH from reactants and products. semanticscholar.org Analytical HPLC is employed to monitor the kinetics of reactions involving Ac-Arg-OH by quenching the reaction at various time points and analyzing the composition of the mixture. semanticscholar.org The use of a UV/Vis detector allows for the quantification of compounds that absorb ultraviolet or visible light. semanticscholar.org Preparative HPLC is used for the purification of Ac-Arg-OH-derived products from culture fluids or reaction mixtures. nih.gov Furthermore, Size-Exclusion HPLC (SEC-HPLC) is used to assess the purity of protein formulations containing Ac-Arg-OH by separating monomers from aggregates. researchgate.net

Table 3: HPLC Methods in N-acetyl-L-arginine Research

| HPLC Mode | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Analytical RP-HPLC | Hypersil Gold C18 | Water/Acetonitrile with 0.1% TFA | Monitoring kinetics of oxazolone (B7731731) formation from Ac-Arg-OH. | semanticscholar.org |

| Preparative RP-HPLC | Reverse-phase column | Not specified | Purification of a novel metabolite from a culture fluid. | nih.gov |

| Chiral HPLC | Not specified | Not specified | Analyzing the stereochemical outcome of aldol (B89426) reactions. | ub.edu |

| SEC-HPLC | Not specified | Not specified | Analyzing the purity of monoclonal antibody solutions containing Ac-Arg-OH. | researchgate.net |

Capillary Electrophoresis (CE) separates molecules based on their size and charge in a narrow capillary tube under the influence of an electric field. It is a high-efficiency separation technique well-suited for the analysis of charged molecules like Ac-Arg-OH and its derivatives.

Capillary Zone Electrophoresis (CZE), the most common form of CE, has been used to analyze complex systems containing Ac-Arg-OH. For instance, CZE was applied to analyze coffee model systems that were roasted with combinations of compounds including N(alpha)-acetyl-l-arginine. nih.gov In other research, CE coupled with laser-induced fluorescence (LIF) detection has been explored for the sensitive analysis of amino acids. This involves labeling Ac-Arg-OH with a fluorescent tag to enable highly sensitive detection, which is particularly useful for analyzing trace amounts in complex biological matrices. collectionscanada.gc.ca The technique has also been mentioned in the context of metabolomics, where CE-time-of-flight mass spectrometry can identify metabolites such as N-acetyl-L-arginine. biorxiv.org

X-ray Crystallography of N-Acetyl-L-arginine Derivatives and Co-crystals

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a crystalline compound. For N-Acetyl-L-arginine and its related forms, this method provides critical insights into molecular conformation, intermolecular interactions, and the influence of derivatization or co-crystal formation on the solid-state architecture. The study of arginine and its derivatives is particularly complex due to the molecule's flexibility and the strong hydrogen-bonding capabilities of the guanidinium (B1211019) group, which can lead to challenges in obtaining high-quality single crystals suitable for analysis. sci-hub.seresearchgate.net

Detailed Research Findings

N-Acetyl-L-arginine Derivatives:

The introduction of functional groups to the N-Acetyl-L-arginine scaffold significantly influences its crystal packing. A key example is the crystal structure of N-α-acetyl-L-arginine-methyl ester hydrochloride . researchgate.net Its structure was determined from X-ray diffraction data, revealing an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The analysis showed a planar peptide unit and a side chain in a low-energy, all-trans conformation. The guanidinium group was observed to form three hydrogen bonds with the carbonyl oxygens of two adjacent molecules, a critical interaction for stabilizing the crystal lattice. researchgate.net

Another study focused on C-3 hydroxylated arginine derivatives, which are important in medicinal chemistry. royalsocietypublishing.org The single-crystal X-ray structures of (2S,3R)-methyl 2-acetamido-5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate and its diastereomer, (2R,3R)-methyl 2-acetamido-5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate , were successfully determined, confirming their absolute stereochemistry. royalsocietypublishing.org These structural elucidations were crucial for validating synthetic pathways aimed at producing specific stereoisomers. royalsocietypublishing.org

Interactive Table of N-Acetyl-L-arginine Derivative Crystallographic Data

| Compound | Crystal System | Space Group | Cell Parameters (Å, °) | Key Findings | Reference |

|---|---|---|---|---|---|

| N-α-acetyl-L-arginine-methyl ester hydrochloride | Orthorhombic | P2₁2₁2₁ | a = 15.746, b = 11.569, c = 7.158 | Side chain in all-trans conformation; guanidinium group forms three hydrogen bonds. | researchgate.net |

| N-α-acetyl-l-arginine ethylamide perchlorate | Orthorhombic | P2₁2₁2₁ | a = 7.485, b = 28.623, c = 7.261 | Represents an arginyl residue in a protein with substituted charged ends. | researchgate.net |

| (2S,3R)-methyl 2-acetamido-5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate | Data not fully detailed in source | Structure confirmed via single crystal X-ray crystallography, validating stereochemistry from dynamic kinetic resolution. | royalsocietypublishing.org |

L-arginine Co-crystals and Hydrates:

The study of co-crystals provides a deeper understanding of the intermolecular interactions involving the arginine backbone. For instance, L-arginine acetate (B1210297) crystallizes in a monoclinic system (space group P2₁) and demonstrates a specific ion-pair interaction where the guanidyl group interacts with the acetate ion through both electrostatic forces and two nearly parallel N-H···O hydrogen bonds. nih.gov This complexation with a simple carboxylic acid is sufficient to align the arginine molecules in a head-to-tail fashion. nih.gov

Similarly, the crystal structure of L-arginine D-glutamate monohydrate was solved and found to be monoclinic (P2₁). ias.ac.in In this structure, the arginine and glutamate (B1630785) molecules form double-layers stabilized by head-to-tail sequences. ias.ac.in

The hydration state also plays a critical role in the crystal structure of arginine. The parent amino acid, L-arginine, is known to form various hydrate (B1144303) phases, including a dihydrate. acs.orgresearchgate.net The racemic mixture, DL-arginine, can crystallize as a monohydrate or a dihydrate depending on the temperature. acs.org These hydrate structures are characterized by extensive hydrogen-bonding networks involving the water molecules, which bridge the amino acid molecules. acs.orgcardiff.ac.uk While a specific structure for Ac-Arg-OH hydrate was not detailed in the surveyed literature, the behavior of the parent L-arginine highlights the profound impact water molecules have on the crystal lattice of arginine-containing compounds. Furthermore, attempts to create co-amorphous systems, such as with Candesartan Cilexetil , have been explored to enhance the properties of pharmaceutical ingredients by preventing crystallization through intermolecular interactions with L-arginine. umpr.ac.id

Interactive Table of L-arginine Co-crystal and Hydrate Crystallographic Data

| Compound | Crystal System | Space Group | Cell Parameters (Å, °) | Key Findings | Reference |

|---|---|---|---|---|---|

| L-arginine acetate | Monoclinic | P2₁ | a = 9.229, b = 5.178, c = 13.271, β = 111.4 | Specific ion-pair interaction between guanidyl and acetate groups. | nih.gov |

| L-arginine D-glutamate monohydrate | Monoclinic | P2₁ | a = 9.941, b = 4.668, c = 17.307, β = 95.27 | Molecules form double-layers stabilized by head-to-tail sequences. | ias.ac.in |

| L-arginine dihydrate | Data not fully detailed in source | One of the few reported crystal structures containing a neutral arginine molecule. | researchgate.net | ||

| DL-arginine monohydrate | Data not fully detailed in source | One of the reported hydrate forms for the racemic mixture. | acs.orgresearchgate.net |

Computational and Theoretical Studies

Molecular Dynamics Simulations of N-Acetyl-L-arginine Containing Peptides

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic behavior of peptides containing N-Acetyl-L-arginine at an atomic level. These simulations offer insights into structural stability, flexibility, and interactions with other molecules.

One notable study focused on the interaction between arginine analogs, including Nα-acetyl-arginine, and the cytosolic arginine sensor for mTORC1 subunit 1 (CASTOR1). researchgate.netnih.gov MD simulations were employed to calculate binding free energy, analyze hydrogen bond formation, and assess the kinetics through root mean squared deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.netnih.gov The results indicated that Nα-acetyl-arginine has a sufficient binding affinity to compete with arginine for the CASTOR1 binding pocket. researchgate.netnih.gov The stability of the protein-ligand complex was investigated by calculating the RMSD, which provides a measure of the deviation of the protein structure from its initial state over time. researchgate.net The RMSF analysis, on the other hand, revealed fluctuations of individual amino acid residues, highlighting the dynamic nature of the interaction. researchgate.net

Furthermore, hydrogen bond analysis showed that Nα-acetyl-arginine can form proficient hydrogen bonds, which are crucial for its entry into the narrow binding pocket of CASTOR1. researchgate.netnih.gov These simulations utilized force fields such as AMBER16 with ff14SB for the protein and the General Amber Force Field (GAFF) for the arginine analogues, within a TIP3P water model to mimic physiological conditions. researchgate.net

In a broader context, MD simulations of peptides containing arginine have been used to study their adsorption on surfaces like silica. frontiersin.org These studies reveal that electrostatic interactions are the primary driving force for adsorption, with hydrogen bonds also playing a significant role. frontiersin.org The charge state of arginine-containing peptides, which can be influenced by pH, significantly affects these interactions. frontiersin.org

| Arginine Analog | Binding Free Energy with CASTOR1 (kcal/mol) | Reference |

|---|---|---|

| Nα-acetyl-arginine | ~ -30 | researchgate.net |

| Citrulline | ~ -30 | researchgate.net |

| Norarginine | ~ -30 | researchgate.net |

| Arginine | Not explicitly stated, but higher than the analogs | researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of N-Acetyl-L-arginine. These methods allow for the calculation of various molecular properties that govern the chemical behavior of the compound.

Studies on N-acetyl-L-arginine amide hydrochloride, a model for Ac-Arg-OH, have used DFT at the B3LYP/6-31G* level to investigate the effects of methylation on the guanidinium (B1211019) group. nih.gov These calculations, performed in an aqueous solution modeled by Onsager's reaction field model, revealed that methylation only slightly alters the partial charges on the methylated nitrogen atom, with minimal effect on the rest of the guanidinium group's electronic structure and dipole moment. nih.gov Such calculations are crucial for understanding how chemical modifications can tune the molecule's interaction potential. nih.gov

The reactivity of amino acids, including arginine, has been explored using conceptual DFT. frontiersin.org This framework allows for the calculation of reactivity descriptors such as the Fukui function, dual descriptor, and electrophilic and nucleophilic Parr functions, which identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. frontiersin.org For arginine, these descriptors indicate that the active sites are delocalized over the guanidinium side-chain group. frontiersin.org

Furthermore, DFT has been employed to study the vibrational properties of arginine derivatives. UV resonance Raman (UVRR) spectra of Ac-Arg-OMe (N-acetyl-L-arginine methyl ester) were analyzed with the aid of DFT calculations to understand the resonance Raman enhancement mechanism and to identify spectral markers for the hydration state of the arginine side chain. acs.org These calculations help in elucidating the equilibrium geometries of the electronic ground and first excited states. acs.org

| Compound | Calculated Property | Value | Method | Reference |

|---|---|---|---|---|

| Nα-acetyl-L-arginine carboxamide hydrochloride | Total Energy (with solvent) | - | B3LYP/6-31G | nih.gov |

| Nα-acetyl-L-arginine carboxamide hydrochloride | Dipole Moment (in Debye) | - | B3LYP/6-31G | nih.gov |

| Arginine | HOMO-LUMO Gap | - | DFT | frontiersin.org |

| Arginine | Global Hardness | - | DFT | frontiersin.org |

| Arginine | Electrophilicity Index | - | DFT | frontiersin.org |

Ligand-Receptor Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is instrumental in understanding the interaction of N-Acetyl-L-arginine with its biological targets.

In the context of mTORC1 regulation, molecular docking simulations were performed to study the binding of N-Acetyl-L-arginine to CASTOR1. researchgate.net The process involved preparing the arginine analogues and the CASTOR1 structure in silico, followed by docking to predict the binding pose. researchgate.net These docking simulations provide not only the binding affinity data but also the optimized structure of the complex, which serves as the starting point for subsequent MD simulations. researchgate.net

The general methodology for such docking studies involves several steps. First, the 3D structures of the ligand (N-Acetyl-L-arginine) and the receptor (e.g., CASTOR1) are obtained, often from crystallographic data or homology modeling. Water molecules are typically removed from the active site to allow the ligand to bind. nih.gov The active site is then defined within a grid box to guide the docking algorithm. nih.gov Software like AutoDock is commonly used, which employs algorithms like the Lamarckian genetic algorithm to explore different ligand conformations and orientations. nih.gov

The quality of the docking poses is evaluated using a scoring function, which estimates the binding free energy. A more negative score generally indicates a stronger and more favorable interaction. windows.net Various scoring functions exist, ranging from force-field-based to knowledge-based and empirical functions. Consensus docking, which combines the results from multiple docking programs or scoring functions, is often employed to improve the reliability of the predictions. acs.org

Prediction of Conformational Preferences and Hydration Effects

The biological activity of N-Acetyl-L-arginine is intrinsically linked to its three-dimensional conformation and its interaction with the surrounding water molecules. Computational methods are essential for predicting these properties.

Theoretical conformational analysis of N-acetyl-L-arginine-methylamide has been performed to understand its spatial structure. rsc.org These calculations consider non-valent and electrostatic interactions, torsion energy, and the distortion of valency angles to determine the most favorable conformations. rsc.org The conformational possibilities of the main chain and the side chain are systematically explored to identify low-energy structures. rsc.org Such studies have compared the conformational preferences of arginine with other amino acids like lysine (B10760008). rsc.org

The hydration of the arginine side chain is a critical factor influencing its interactions. Computational studies have shown that the unique hydration pattern of the guanidinium group is key to many of its properties. researchgate.net MD simulations can reveal the structure and dynamics of water molecules in the hydration shell of N-Acetyl-L-arginine. For instance, studies on arginine solutions have shown that arginine can enrich the hydration layer around a protein, affecting its conformational stability. researchgate.net The reorientation of water dipoles around the molecule can be hindered, leading to slower relaxation times for hydrogen bonds between the molecule and water. nih.gov

The free energy of hydration, which is the free energy change associated with transferring a molecule from a vacuum to an aqueous solution, can also be calculated using methods like thermodynamic integration in MD simulations. researchgate.net These calculations provide a quantitative measure of the molecule's affinity for water, which is crucial for understanding its solubility and partitioning behavior.

| Compound/System | Property Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| N-acetyl-L-arginine-methylamide | Conformational preferences | Theoretical conformational analysis | Identified stable conformations based on non-valent and electrostatic interactions. | rsc.org |

| Arginine side chain | Hydration state | UVRR spectroscopy and DFT | A Raman band around 1170 cm⁻¹ is sensitive to the hydration state. | acs.org |

| Arginine in aqueous solution | Hydration layer dynamics | Molecular Dynamics | Arginine enriches the hydration layer around proteins and slows water dynamics. | researchgate.net |

| Amino acid side chains | Hydration free energy | Thermodynamic Integration (MD) | Provides quantitative measure of affinity for water. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.